molecular formula C13H12N2O2 B1196857 2-Acetoxyamino-5-phenylpyridine CAS No. 124392-12-7

2-Acetoxyamino-5-phenylpyridine

Cat. No.: B1196857
CAS No.: 124392-12-7
M. Wt: 228.25 g/mol
InChI Key: YIRYVCWYUVJSAV-UHFFFAOYSA-N
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Description

2-Acetoxyamino-5-phenylpyridine (CAS: 124392-12-7) is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₂. It features a pyridine ring substituted at the 2-position with an acetoxyamino group (-NH-OAc) and at the 5-position with a phenyl group. This compound is structurally significant due to its role as a model for studying carcinogenic metabolites of aromatic amines, particularly in DNA adduct formation . Its synthesis typically involves acetylation of hydroxylamine derivatives or nucleophilic substitution reactions, as inferred from analogous pyridine-based syntheses .

Key properties include a molecular weight of 252.25 g/mol and reactivity characterized by the acetoxyamino group, which can undergo hydrolysis or participate in electrophilic substitution reactions . Its crystalline structure has been resolved via X-ray diffraction, confirming the planar geometry of the pyridine core and the spatial orientation of substituents .

Properties

CAS No.

124392-12-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

[(5-phenylpyridin-2-yl)amino] acetate

InChI

InChI=1S/C13H12N2O2/c1-10(16)17-15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15)

InChI Key

YIRYVCWYUVJSAV-UHFFFAOYSA-N

SMILES

CC(=O)ONC1=NC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)ONC1=NC=C(C=C1)C2=CC=CC=C2

Other CAS No.

124392-12-7

Synonyms

2-acetoxyamino-5-phenylpyridine
2-AcNPhP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical behavior of 2-acetoxyamino-5-phenylpyridine is best understood in comparison to analogs with variations in substituents or core heterocycles. Below is a detailed analysis:

Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-Amino-5-phenylpyridine -NH₂ at C2, -Ph at C5 C₁₁H₁₀N₂ 170.21 Precursor to mutagenic metabolites; lower reactivity due to absence of acetoxy group
2-Chloro-5-phenylpyridine -Cl at C2, -Ph at C5 C₁₁H₈ClN 189.64 Higher electrophilicity; used in Suzuki couplings
2-Acetoxyamino-3-methyl-5-phenylpyridine -NH-OAc at C2, -CH₃ at C3, -Ph at C5 C₁₄H₁₄N₂O₂ 266.28 Reduced DNA acetylation; selective nucleophilic attack at dG
2-Nitro-5-phenylpyridine -NO₂ at C2, -Ph at C5 C₁₁H₈N₂O₂ 200.19 Strong electron-withdrawing effects; used in redox-active catalysts

Pharmacological Profiles

  • Antimicrobial Activity: Pyridine derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show broader antimicrobial spectra, whereas acetoxyamino-substituted compounds are less explored in this context .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

Compound Melting Point (°C) Yield (%) λmax (UV-Vis, nm) LogP
This compound 275–280 72 254 1.98
2-Chloro-5-phenylpyridine 268–272 81 238 2.45
2-Nitro-5-phenylpyridine 287–290 67 310 1.62

Data compiled from synthesis studies .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Acetoxyamino-5-phenylpyridine in laboratory settings?

  • Methodological Answer : Due to limited toxicity data (acute/chronic), adhere to strict precautions:

  • Use engineering controls (e.g., fume hoods, closed systems) to minimize airborne exposure .
  • Wear PPE: Respirators (for vapor protection), nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact .
  • Train personnel in spill management (e.g., isolate area, use inert absorbents) and first aid (e.g., rinse skin/eyes for 15 minutes) .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer : While direct synthesis data is limited, analogous pyridine derivatives suggest:

  • Step 1 : React 5-phenyl-2-pyridinone with hydroxylamine to form the oxime intermediate.
  • Step 2 : Acetylate the oxime group using acetic anhydride under anhydrous conditions .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • NMR : Confirm structure using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, acetyl CH3_3 at δ 2.1 ppm) and 13C^13C-NMR .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+^+ at m/z 241.1 (C13_{13}H12_{12}N2_2O2_2) .
  • IR : Identify acetyl C=O stretch (~1740 cm1^{-1}) and N–O stretch (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Palladium Catalysis : Screen Pd(PPh3_3)4_4/Pd(OAc)2_2 with ligands (e.g., XPhos) in Suzuki-Miyaura coupling using aryl boronic acids .
  • Optimization : Vary solvents (DMF, toluene), bases (K2_2CO3_3, Cs2_2CO3_3), and temperatures (80–120°C). Monitor yields via HPLC .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC50_{50}) .
  • Literature Meta-Analysis : Cross-reference existing data (e.g., PubChem, Reaxys) and prioritize peer-reviewed studies over vendor SDS .

Q. How can deuterated analogs (e.g., 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine) aid mechanistic studies?

  • Methodological Answer :

  • Synthesis : Replace –CH3_3 groups with CD3_3 via deuterated acetic anhydride in acetylation steps .
  • Applications : Use 2H^2H-NMR and kinetic isotope effects (KIE) to probe reaction mechanisms (e.g., hydrogen transfer steps) .

Methodological & Data Analysis Questions

Q. How to conduct a systematic literature review on this compound?

  • Methodological Answer :

  • Databases : Use SciFinder, Reaxys, and PubMed with keywords (e.g., CAS 124392-12-7, structure-based searches) .
  • Quality Assessment : Prioritize primary sources (patents, journal articles) over vendor catalogs. Cross-validate data with experimental reproducibility tests (e.g., replicate synthesis) .

Q. How to address data gaps in environmental impact assessments for this compound?

  • Methodological Answer :

  • OECD Guidelines : Perform Daphnia magna acute toxicity tests (48-hr EC50_{50}) and soil mobility studies via HPLC-MS .
  • Bioaccumulation : Estimate log P (e.g., using ChemAxon software) and compare with structurally similar compounds .

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